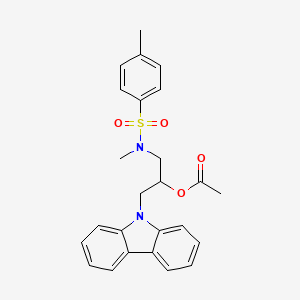

1-(9H-carbazol-9-yl)-3-(N,4-dimethylphenylsulfonamido)propan-2-yl acetate

Description

1-(9H-Carbazol-9-yl)-3-(N,4-dimethylphenylsulfonamido)propan-2-yl acetate is a carbazole-derived compound featuring a sulfonamide group substituted with N,4-dimethylphenyl and an acetate ester at the propan-2-yl position. Carbazole derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The sulfonamide moiety in this compound is a critical pharmacophore, often associated with targeting enzymes such as carbonic anhydrases or modulating protein-protein interactions .

Properties

IUPAC Name |

[1-carbazol-9-yl-3-[methyl-(4-methylphenyl)sulfonylamino]propan-2-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O4S/c1-18-12-14-21(15-13-18)32(29,30)26(3)16-20(31-19(2)28)17-27-24-10-6-4-8-22(24)23-9-5-7-11-25(23)27/h4-15,20H,16-17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGLGQYZZWUFMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- Functional Group Impact : Oxadiazole-containing analogs (e.g., ) exhibit distinct electronic properties due to the heterocyclic ring, which may favor antimicrobial activity over enzyme inhibition.

Physicochemical Properties

- Molecular Weight : The target compound’s estimated molecular weight (~463.54 g/mol) is higher than the furan analog (440.51 g/mol) due to the bulkier N,4-dimethylphenyl group .

- LogP/Solubility : The dimethylphenyl group likely increases logP compared to polar substituents like furan or fluorophenyl, reducing aqueous solubility but enhancing lipid bilayer penetration .

- Hydrogen Bonding : The acetate ester and sulfonamide groups provide hydrogen-bond acceptors, critical for target binding .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(9H-carbazol-9-yl)-3-(N,4-dimethylphenylsulfonamido)propan-2-yl acetate, and how can reaction conditions be controlled to maximize yield and purity?

Methodological Answer: The synthesis typically involves:

Carbazole Functionalization : React 9H-carbazole with a brominated propanol derivative (e.g., 3-bromopropan-2-ol) under basic conditions (e.g., K₂CO₃) in anhydrous acetone to introduce the carbazolylpropyl backbone .

Sulfonamide Coupling : React the intermediate with 4-methyl-N-(4-methylphenyl)benzenesulfonamide using a coupling agent (e.g., DCC/DMAP) in dichloromethane .

Acetylation : Treat the hydroxyl group with acetic anhydride in pyridine to form the acetate ester .

Q. Critical Parameters :

- Temperature : Maintain 0–5°C during sulfonamide coupling to minimize side reactions.

- Solvent Choice : Use anhydrous solvents to prevent hydrolysis of intermediates .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) for high purity (>95%) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Resolve aromatic protons (δ 7.2–8.5 ppm for carbazole) and sulfonamide methyl groups (δ 2.3–2.5 ppm). Use 2D NMR (COSY, HSQC) to confirm connectivity .

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Refine using SHELXL (e.g., anisotropic displacement parameters, twin refinement for non-merohedral twinning) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. What preliminary biological screening approaches are recommended to assess its pharmacological potential?

Methodological Answer:

- In Vitro Cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) and compare with structurally related carbazole derivatives (e.g., 1-(3,6-dichloro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol, IC₅₀ = 12 µM) .

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates .

- Antimicrobial Activity : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC ≤ 8 µg/mL for triazole-carbazole hybrids) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

- Comparative Analysis : Tabulate bioactivity data for derivatives with systematic structural variations (Table 1).

- Statistical Modeling : Apply multivariate regression (e.g., PLS) to identify key descriptors (e.g., logP, H-bond donors) influencing activity .

- Crystallographic Validation : Compare bound conformations in protein-ligand complexes (e.g., via PDB deposition) to reconcile discrepancies .

Q. Table 1. SAR of Selected Carbazole-Sulfonamide Derivatives

| Derivative | R₁ (Carbazole Substituent) | R₂ (Sulfonamide Group) | IC₅₀ (EGFR, µM) |

|---|---|---|---|

| Parent Compound | H | N,4-dimethylphenyl | 0.45 |

| Dichloro Analog | 3,6-Cl₂ | N,4-dimethylphenyl | 0.22 |

| Brominated Derivative | 3-Br | 4-Fluorophenyl | 1.10 |

| Data adapted from studies on analogous systems |

Q. What experimental strategies are suitable for investigating its interactions with specific biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., EGFR) on a sensor chip and measure binding kinetics (ka/kd) at varying compound concentrations .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish entropic vs. enthalpic binding modes .

- Molecular Dynamics (MD) Simulations : Model ligand-protein interactions over 100 ns trajectories (AMBER force field) to identify critical binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.